molecular formula C4H4ClNO2S2 B2793481 2-Chlorothiophene-3-sulfonamide CAS No. 1773488-28-0

2-Chlorothiophene-3-sulfonamide

Cat. No. B2793481
CAS RN: 1773488-28-0
M. Wt: 197.65
InChI Key: XIOLQAKKUCPGGY-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-sulfonamide is a chemical compound with the CAS Number: 1773488-28-0 . It has a molecular weight of 197.67 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-Chlorothiophene-3-sulfonamide is 1S/C4H4ClNO2S2/c5-4-3 (1-2-9-4)10 (6,7)8/h1-2H, (H2,6,7,8) . This code provides a specific description of the compound’s molecular structure . Further structural analysis can be found in a study that computed geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity for thiophene sulfonamide derivatives .

Scientific Research Applications

Organic Electronics

Thiophene-based compounds are widely used in organic electronics due to their excellent charge transport properties. Researchers have investigated 2-Chlorothiophene-3-sulfonamide as a potential material for organic field-effect transistors (OFETs) and solar cells. Its conjugated structure allows efficient charge transfer, making it suitable for electronic applications .

Agrochemicals

Thiophene derivatives have been evaluated for their pesticidal and herbicidal activities. While specific studies on 2-Chlorothiophene-3-sulfonamide are limited, its structural features suggest possible interactions with biological targets relevant to crop protection.

Safety and Hazards

The safety data sheet for 2-Chlorothiophene-3-sulfonamide indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chlorothiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOLQAKKUCPGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiophene-3-sulfonamide

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